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Compound of Interest

Compound Name: MK-8033

Cat. No.: B7980975

For researchers and drug development professionals investigating the c-Met/Ron dual kinase
inhibitor MK-8033, a thorough understanding of its dose-limiting toxicity (DLT) profile is critical
for experimental design and data interpretation. This technical support center provides a
comprehensive overview of the key findings from the first-in-human phase I clinical trial,
including troubleshooting guides and frequently asked questions to address specific
challenges.

Dose-Limiting Toxicity Data Summary

The following table summarizes the dose-limiting toxicities observed during the phase | dose-
escalation study of MK-8033 in patients with advanced solid tumors.[1][2]

Number of Type of Dose-
Dose (mg, . . I
Dose Level ) ) Patients with Limiting Grade
twice daily) .
DLTs Toxicity
5 550 1 Not Specified Not Specified
6 750 1 Not Specified Not Specified
7 1050 2 Not Specified Not Specified
8 1500 2 Not Specified Not Specified

The Maximum Tolerated Dose (MTD) was determined to be 750 mg twice daily.[1][2]
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Most Frequent Toxicities (All Grades):

Toxicity Percentage of Patients
Fatigue 28.3%
Nausea 21.7%
Alopecia 19.6%

These toxicities were predominantly Grade 1 or 2.[1][2]

Specific Dose-Limiting Toxicities Observed Across Dose Levels:[1][2]

Fatigue (Grade 3)

Nausea (Grade 2 and 3)

Vomiting (Grade 2 and 3)

Transaminitis (Grade 3 elevated ALT and AST)

Elevated blood amylase (Grade 3)

Hypokalemia (Grade 4)

Experimental Protocols
Phase | Dose-Escalation Study Design

The first-in-human trial of MK-8033 was a phase |, multicenter, open-label, dose-escalation
study in patients with advanced solid tumors.[1][3]

Objectives:[1][3][4]

e Primary: To determine the safety, tolerability, and maximum tolerated dose (MTD) of MK-
8033.
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e Secondary: To evaluate the pharmacokinetic (PK) profile, pharmacodynamic (PD) effects,
and preliminary anti-tumor activity.

Methodology:[1]
o Dose Escalation: An accelerated continual reassessment method was employed.

o Patient Population: 46 patients were treated across nine dose levels, ranging from 100 mg to
3000 mg daily.[2]

 Definition of Dose-Limiting Toxicity (DLT): A DLT was defined as any of the following events

occurring during the first cycle of treatment:

o Grade = 3 non-hematologic toxicity (with the exception of alopecia or inadequately treated
nausea/vomiting/diarrhea).

o Grade 4 hematologic toxicity (with exceptions for Grade 3 neutropenic fever and
thrombocytopenia).

o Any treatment-related toxicity that resulted in a treatment delay of more than 3 weeks.[1]

[2]

Visualizing Key Pathways and Processes
MK-8033 Mechanism of Action: c-Met Signaling Pathway

MK-8033 is a small-molecule inhibitor that preferentially binds to the activated conformation of
the c-Met receptor tyrosine kinase.[1][5] This inhibition blocks downstream signaling pathways
implicated in tumor growth, proliferation, and metastasis.[2]
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Simplified c-Met Signaling Pathway and MK-8033 Inhibition
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Caption: Inhibition of c-Met signaling by MK-8033.

Experimental Workflow: Phase | Dose Escalation

The following diagram illustrates the workflow of the dose-escalation portion of the MK-8033
Phase | clinical trial.
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MK-8033 Phase | Dose Escalation Workflow
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Caption: Workflow for determining the MTD of MK-8033.
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Troubleshooting and FAQs

Q1: How should | interpret the reported DLTs in the context of my preclinical studies?

Al: The DLTs observed in the clinical trial (fatigue, nausea, vomiting, transaminitis, and
hypokalemia) provide crucial information for monitoring in vivo preclinical models.[1][2] While
the specific manifestations of toxicity may differ between species, it is advisable to incorporate
comprehensive metabolic panels and regular clinical observations focusing on these
parameters in your animal studies. This will help in establishing a therapeutic window and
anticipating potential safety issues.

Q2: The MTD was determined to be 750 mg twice daily. How does this translate to dosing in
our in vitro or in vivo models?

A2: Direct extrapolation of the human MTD to preclinical models is not straightforward due to
differences in metabolism and pharmacokinetics. The clinical trial publication notes that a
twice-daily dose of 100 mg/kg in a mouse xenograft model was well-tolerated and achieved
plasma concentrations exceeding the IC50 for target inhibition.[2] For in vitro studies, the IC50
of 1 nM for the HGF/c-Met axis provides a starting point for concentration-response
experiments.[2] It is recommended to perform dose-ranging studies in your specific models to
determine the optimal concentration or dose that balances efficacy and toxicity.

Q3: We are observing toxicities in our animal models that were not reported as DLTs in the
clinical trial. What could be the reason?

A3: There are several potential reasons for this discrepancy:

o Species-Specific Differences: The metabolic pathways and off-target effects of MK-8033 may
differ between humans and your animal model.

o Study Duration: The DLT assessment period in the clinical trial was the first cycle.[1][2]
Longer-term exposure in your preclinical studies may reveal cumulative toxicities.

o Underlying Conditions: The patient population in the clinical trial had advanced solid tumors
and may have had different baseline health statuses compared to your animal models.[1][3]
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It is important to thoroughly characterize any novel toxicities observed in your models and
consider their potential relevance to human safety.

Q4: What is the significance of MK-8033 preferentially binding to the activated conformation of
c-Met?

A4: This preferential binding is a key characteristic of MK-8033.[1][5] It suggests that the
inhibitor may have greater potency in tumors where the c-Met pathway is constitutively
activated. This could lead to a wider therapeutic index, as the inhibitor may be less active
against the inactive form of the receptor in normal tissues. This characteristic may also result in
equal potency against a panel of oncogenic activating mutations of c-Met.[5]

Q5: Why was the clinical development of MK-8033 discontinued despite being well-tolerated?

A5: The publication of the phase I trial states that further clinical development of MK-8033 was
discontinued by the company.[1] While the drug was well-tolerated, it showed limited clinical
activity, with only one patient achieving a partial response.[1][2] This highlights the challenge of
translating preclinical efficacy into clinical benefit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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